![molecular formula C17H16ClNO2 B2515506 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide CAS No. 851710-88-8](/img/structure/B2515506.png)
2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide, also known as clopidol, is a chemical compound that belongs to the class of amides. It is widely used in the poultry industry as an anticoccidial agent to prevent and control avian coccidiosis, a parasitic disease caused by Eimeria species. The use of clopidol has been proven to be effective in reducing the economic losses caused by avian coccidiosis, which is a major concern in the poultry industry worldwide.
Mécanisme D'action
Clopidol works by inhibiting the mitochondrial respiration of the Eimeria species, leading to the disruption of the parasite's energy metabolism and ultimately causing its death. The mode of action of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide is different from other anticoccidial agents, such as ionophores, which act by disrupting the ion balance of the parasite's cells.
Biochemical and Physiological Effects
Clopidol has been shown to have no adverse effects on the biochemical and physiological parameters of broiler chickens when used at recommended levels. However, high doses of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide can lead to toxicity and cause liver and kidney damage in poultry.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol is a widely used anticoccidial agent in the poultry industry due to its effectiveness and low cost. However, its use in lab experiments is limited due to its toxicity at high doses. In addition, the variability in the susceptibility of different Eimeria species to 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide can make it difficult to compare the results of different studies.
Orientations Futures
1. Development of new and more effective anticoccidial agents that can overcome the problem of drug resistance in Eimeria species.
2. Investigation of the molecular mechanisms of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide resistance in Eimeria species.
3. Evaluation of the potential of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide as an anticancer agent due to its ability to inhibit mitochondrial respiration.
4. Study of the long-term effects of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide use on the gut microbiota of poultry and its impact on human health.
5. Investigation of the potential of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide as a therapeutic agent for other parasitic diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride. The resulting compound is then reacted with N-phenylethanolamine to form the intermediate product, N-phenyl-N-(4-methylphenylacetyl)ethanolamine. Finally, the intermediate product is reacted with thionyl chloride and ammonia to form 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide.
Applications De Recherche Scientifique
Clopidol has been extensively studied for its anticoccidial properties in poultry. It has been shown to be effective in preventing and controlling avian coccidiosis caused by various Eimeria species. Studies have also shown that 2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide can improve the growth performance of broiler chickens by reducing the negative impact of coccidiosis on feed intake and nutrient utilization.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-13-7-9-14(10-8-13)16(20)12-19(17(21)11-18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAJFGZFBPECAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN(C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)
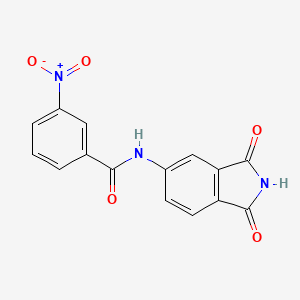
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)
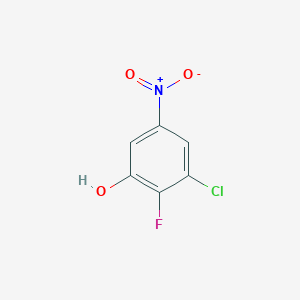
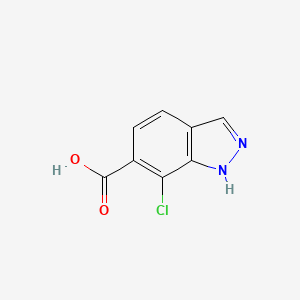
![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)
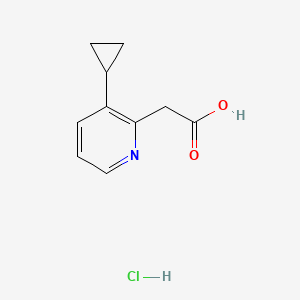

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)
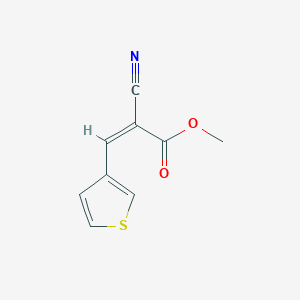
![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)
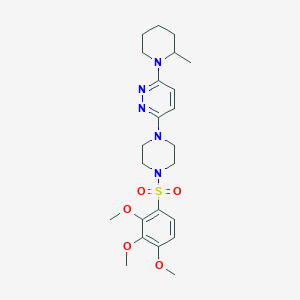
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)